2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine
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Overview
Description
2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with a tert-butylphenyl group and a morpholinyl ethylamine moiety, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Morpholinyl Ethylamine: The final step involves the nucleophilic substitution reaction where the morpholinyl ethylamine group is attached to the quinoline core. This can be achieved by reacting the intermediate compound with 2-chloroethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl ethylamine moiety, where halogenated reagents replace the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide
- 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide
- 2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline hydrobromide
Uniqueness
Compared to similar compounds, 2-(4-Tert-butylphenyl)-N-(2-(4-morpholinyl)ethyl)-4-quinolinamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a quinoline core with a morpholinyl ethylamine moiety makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
853310-55-1 |
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Molecular Formula |
C25H31N3O |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C25H31N3O/c1-25(2,3)20-10-8-19(9-11-20)23-18-24(21-6-4-5-7-22(21)27-23)26-12-13-28-14-16-29-17-15-28/h4-11,18H,12-17H2,1-3H3,(H,26,27) |
InChI Key |
JPONSZRXZCBDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4 |
Origin of Product |
United States |
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